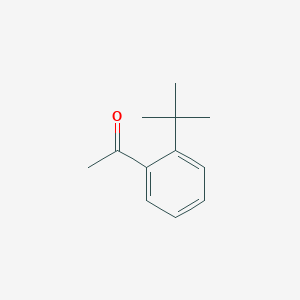

1-(2-Tert-butylphenyl)ethan-1-one

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds where a carbonyl group (C=O) is bonded to an aromatic ring. nih.gov888chem.com These compounds, including well-known examples like acetophenone (B1666503) and benzophenone, are fundamental building blocks in organic synthesis. americanelements.com They serve as versatile intermediates for creating a wide array of more complex molecules used in pharmaceuticals, fragrances, and materials science. 888chem.comamericanelements.com

The general structure of an aromatic ketone, Ar-C(O)-R, allows for a variety of reactions. The carbonyl group can undergo nucleophilic addition, while the aromatic ring can participate in electrophilic aromatic substitution. nih.gov The interplay between these two reactive sites is a central theme in the chemistry of these molecules.

Significance of the ortho-Tert-butyl Substitution in Aryl Ketones

The defining feature of 1-(2-Tert-butylphenyl)ethan-1-one is the presence of a tert-butyl group at the ortho position to the acetyl group. This substitution has profound stereochemical implications. The tert-butyl group is exceptionally bulky, and its proximity to the carbonyl group creates significant steric hindrance. numberanalytics.comlibretexts.org

This steric congestion can dramatically alter the reactivity of the molecule in several ways:

Shielding of the Carbonyl Group: The bulky tert-butyl group can physically block the approach of nucleophiles to the electrophilic carbon of the carbonyl group. This can slow down or even prevent reactions that would readily occur in less hindered ketones.

Influence on Conformation: The steric strain between the ortho-substituent and the acetyl group can force the carbonyl group out of the plane of the aromatic ring. This can affect the electronic communication (resonance) between the carbonyl group and the ring, influencing its reactivity and spectroscopic properties.

Directing Electrophilic Aromatic Substitution: In reactions involving the aromatic ring, the bulky ortho-group can influence the position of incoming electrophiles, directing them to less hindered positions. numberanalytics.com

The study of such sterically hindered ketones provides valuable insights into the limits of chemical reactions and the intricate balance between electronic and steric effects.

Overview of Current Research Trajectories Involving this compound and Related Derivatives

While dedicated research on this compound is not extensive, studies on its derivatives and other sterically hindered ketones highlight potential areas of interest. For instance, derivatives such as 2-Amino-1-(2-tert-butylphenyl)ethan-1-one are available, suggesting their use as intermediates in the synthesis of more complex molecules where the ortho-tert-butylphenyl scaffold is a key structural motif. americanelements.combldpharm.com

Research into related compounds, like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has shown their potential as potent enzyme inhibitors, in this case, for human acetylcholinesterase. mdpi.com This suggests that the tert-butylphenyl ketone framework can be a valuable template for designing biologically active molecules. The specific substitution pattern is crucial for the molecule's interaction with the enzyme's active site. mdpi.com

Furthermore, the development of novel synthetic methods, such as metal-catalyzed cross-coupling reactions, is an active area of research for accessing sterically hindered ketones that are difficult to synthesize through traditional methods like Friedel-Crafts acylation. nih.gov These advanced synthetic routes could pave the way for more widespread investigation and application of compounds like this compound.

Data Tables

Table 1: General Properties of Aromatic Ketones

| Property | Description |

| Physical State | Many are liquids or low-melting solids with characteristic odors. |

| Solubility | Generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether. 888chem.com |

| Reactivity | The carbonyl group is susceptible to nucleophilic addition, and the aromatic ring can undergo electrophilic substitution. nih.gov |

| Applications | Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances, and as photoinitiators in polymer chemistry. 888chem.comcymitquimica.com |

Table 2: Comparison of tert-Butylacetophenone Isomers

| Compound | CAS Number | Molecular Formula | Position of tert-Butyl Group | Known Applications/Research Focus |

| This compound | 2040-34-8 | C₁₂H₁₆O | Ortho | Primarily of interest for studying steric effects; less explored synthetically. |

| 1-(3-Tert-butylphenyl)ethan-1-one | 38998-07-7 | C₁₂H₁₆O | Meta | Used in studies of enzyme inhibitors and as a synthetic intermediate. mdpi.com |

| 1-(4-Tert-butylphenyl)ethan-1-one | 943-27-1 | C₁₂H₁₆O | Para | Widely used in the fragrance industry and as an intermediate in pharmaceutical and agrochemical synthesis. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNDFZMUIMPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608953 | |

| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-61-5 | |

| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-tert-butylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Tert Butylphenyl Ethan 1 One and Its Analogues

Established Synthetic Pathways for Aryl Ethanones

The preparation of aryl ethanones is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These foundational pathways, while not always directly applicable to sterically hindered substrates without modification, provide the basis for more targeted approaches.

Friedel-Crafts Acylation Approaches to Tert-butylphenyl Ethanones

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

In the context of tert-butylbenzene (B1681246), the tert-butyl group is an activating, ortho-para directing substituent. However, the steric bulk of the tert-butyl group significantly hinders the ortho-position, leading to a strong preference for para-substitution. Traditional Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride and AlCl₃ predominantly yields 1-(4-tert-butylphenyl)ethan-1-one. Achieving significant yields of the ortho-isomer, 1-(2-tert-butylphenyl)ethan-1-one, through this direct approach is challenging due to this steric hindrance.

| Reactants | Catalyst | Major Product | Minor Product(s) | Reference |

| tert-Butylbenzene, Acetyl chloride | AlCl₃ | 1-(4-tert-butylphenyl)ethan-1-one | This compound, di-acylated products | General Friedel-Crafts Acylation Principles |

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful alternative for the formation of carbon-carbon bonds and the synthesis of ketones. One common approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, to yield a ketone. For the synthesis of this compound, this would conceptually involve the reaction of 2-tert-butylphenylmagnesium bromide with acetonitrile (B52724).

The key challenge in this approach lies in the preparation of the 2-tert-butylphenyl Grignard reagent. Direct reaction of 2-bromotert-butylbenzene with magnesium can be sluggish due to the steric hindrance around the carbon-bromine bond.

Another Grignard-based method involves the reaction of an organometallic reagent with an acyl chloride. For instance, the reaction of 2-tert-butylphenylmagnesium bromide with acetyl chloride could, in principle, yield the desired ketone. However, Grignard reagents are highly reactive and can add to the ketone product to form a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures, is crucial to minimize this over-addition.

Targeted Synthesis of this compound

Overcoming the inherent steric hindrance to achieve ortho-acylation of tert-butylbenzene requires more sophisticated and targeted synthetic strategies. These methods often involve directing groups or multi-step sequences to control the regioselectivity of the acylation reaction.

Regioselective Acylation Strategies for ortho-Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the ortho-position of substituted aromatic rings. This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. While the tert-butyl group itself is not a traditional DMG, related strategies can be employed.

One of the most effective methods for the synthesis of ortho-substituted compounds is ortho-lithiation . In this approach, an aromatic compound is treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, in the presence of a directing group. While tert-butylbenzene itself is not amenable to direct ortho-lithiation, a multi-step approach can be used where a directing group is first installed and later removed or transformed.

A more direct, albeit less common, approach for ortho-acylation involves the use of transition metal catalysts that can activate the ortho-C-H bond. Catalytic systems based on rhodium and palladium have been developed for the ortho-acylation of various aromatic compounds, often employing a directing group to achieve high regioselectivity.

| Strategy | Key Reagents | Intermediate | Product | Notes |

| Directed ortho-Metalation (DoM) | Directing Group, Organolithium Reagent (e.g., n-BuLi), Acylating Agent (e.g., Acetyl Chloride) | ortho-Lithiated Species | ortho-Acylated Product | Requires installation and potential removal of a directing group. |

| Rhodium-Catalyzed C-H Activation | Rhodium Catalyst, Directing Group, Acyl Source | Organorhodium Intermediate | ortho-Acylated Product | Offers catalytic efficiency and high regioselectivity. |

| Palladium-Catalyzed C-H Activation | Palladium Catalyst, Ligand, Oxidant, Acyl Source | Organopalladium Intermediate | ortho-Acylated Product | Versatile method with a broad substrate scope. |

Multistep Synthetic Routes to the 2-Tert-butylphenyl Moiety

Given the challenges of direct ortho-acylation, multi-step synthetic sequences that construct the 2-tert-butylphenyl moiety prior to the introduction of the acetyl group are often more practical. These routes offer greater control over the substitution pattern.

One common strategy begins with a substrate that already contains a group at the 2-position that can be converted to a tert-butyl group. For example, starting with 2-iodotoluene, a Grignard reagent can be formed and reacted with a source of the tert-butyl cation.

Alternatively, a more versatile approach involves the synthesis of 2-tert-butylbenzoic acid as a key intermediate. This can be achieved through various methods, including the ortho-lithiation of a protected benzoic acid derivative followed by reaction with a tert-butylating agent. The resulting 2-tert-butylbenzoic acid can then be converted to this compound through several standard transformations, such as conversion to the acid chloride followed by reaction with an organocuprate or a Grignard reagent under carefully controlled conditions.

Illustrative Multi-step Synthesis via 2-tert-butylbenzoic acid:

Protection of Benzoic Acid: Benzoic acid is protected to prevent interference from the acidic proton during lithiation.

ortho-Lithiation: The protected benzoic acid is treated with a strong base (e.g., sec-BuLi/TMEDA) to effect deprotonation at the ortho-position.

tert-Butylation: The resulting ortho-lithiated species is quenched with a tert-butyl electrophile (e.g., tert-butyl bromide).

Deprotection: The protecting group is removed to yield 2-tert-butylbenzoic acid.

Conversion to Ketone: The carboxylic acid is converted to the corresponding ketone. This can be achieved by:

Conversion to the acid chloride (e.g., with SOCl₂) followed by reaction with methylmagnesium bromide or dimethylcadmium.

Direct reaction with an organolithium reagent (e.g., methyllithium), though this can lead to over-addition.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has seen the development of advanced techniques that offer improved efficiency, selectivity, and sustainability. These methods are particularly valuable for the synthesis of complex and sterically hindered molecules like this compound.

Photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. While direct photocatalytic ortho-acylation of tert-butylbenzene is not yet a well-established method, related photocatalytic C-H functionalization reactions suggest its potential for future development. These reactions often proceed via radical intermediates, which can exhibit different regioselectivity patterns compared to traditional ionic reactions.

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. For Friedel-Crafts acylations, flow reactors can allow for precise control of reaction time and temperature, potentially minimizing side reactions and improving the yield of desired isomers, even in challenging cases. The use of solid acid catalysts in flow systems can also simplify purification and catalyst recycling. rsc.orgacs.orgthieme-connect.comthieme-connect.comrsc.org

Advanced Catalytic Systems continue to be developed for regioselective C-H functionalization. Novel catalyst systems involving earth-abundant metals and innovative ligand designs are expanding the scope of direct acylation reactions. These catalysts can offer unique reactivity and selectivity profiles, potentially enabling the direct ortho-acylation of sterically hindered substrates like tert-butylbenzene with high efficiency. For instance, synergistic catalysis, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), has enabled the coupling of aldehydes with aryl halides to form ketones under mild conditions. organic-chemistry.orgresearchgate.netacs.orgnih.gov

| Technique | Key Features | Potential Application for this compound |

| Photocatalysis | Mild reaction conditions, generation of radical intermediates. | Development of novel ortho-acylation methods with unique regioselectivity. organic-chemistry.orgresearchgate.netacs.orgnih.gov |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. | Optimization of Friedel-Crafts acylation to improve ortho-isomer yield; use of solid acid catalysts. rsc.orgacs.orgthieme-connect.comthieme-connect.comrsc.org |

| Advanced Catalysis | Novel catalysts (e.g., earth-abundant metals), innovative ligand design. | Direct and efficient catalytic ortho-acylation of tert-butylbenzene. |

Application of Ionic Liquids in Related Condensation Reactions

Ionic liquids (ILs) have emerged as a greener alternative to conventional volatile organic solvents in chemical synthesis, offering advantages such as low vapor pressure, thermal stability, and potential for recyclability. acs.orgbenthamdirect.com They have been effectively employed as dual catalyst-solvent systems in Claisen-Schmidt condensation reactions, a crucial method for forming the α,β-unsaturated ketone core of chalcones, which are analogues of this compound. pnrsolution.orgdicp.ac.cn

The Claisen-Schmidt condensation traditionally relies on homogeneous basic or acidic media, which often pose challenges related to catalyst recovery and waste disposal. dicp.ac.cn Ionic liquids, particularly Brønsted acidic or basic ILs, provide a viable solution. dicp.ac.cnecnu.edu.cn For instance, sulfonic acid-functionalized ILs have proven to be highly active, yielding chalcones in 85-94% yields. A key benefit is the straightforward separation of the product, which often forms a distinct phase and can be isolated by simple decantation. acs.org The ionic liquid can then be recovered by removing water under vacuum and reused multiple times without a significant drop in catalytic activity. acs.orgresearchgate.net

Studies have shown that both the cation and anion structure of the ionic liquid can influence its catalytic activity. dicp.ac.cn Basic imidazolium-based ionic liquids, for example, have been synthesized and their basic strength determined by the Hammett titration method. These ILs efficiently catalyze Claisen-Schmidt condensations at room temperature and can be reused at least eight times without a noticeable loss of activity. ecnu.edu.cnresearchgate.net Similarly, amino acid-based ionic liquids have been developed, offering high yields and faster reaction times even at room temperature. benthamdirect.com

Table 1: Performance of Various Ionic Liquids in Claisen-Schmidt Condensation

| Ionic Liquid Type | Role | Key Advantages | Typical Yields | Reusability |

|---|---|---|---|---|

| Sulfonic acid-functionalized ILs | Dual Catalyst & Solvent | Simple product separation, efficient | 85-94% | High, reusable for 5+ cycles acs.org |

| Basic imidazolium-based ILs | Catalyst | Room temperature reaction, efficient | High | High, reusable for 8+ cycles ecnu.edu.cnresearchgate.net |

| Brønsted acidic ILs | Dual Catalyst & Solvent | Environmentally friendly, good activity | Good | High, reusable for 3+ cycles dicp.ac.cn |

| Amino acid-based ILs | Dual Catalyst & Solvent | Fast reaction at room temp, non-toxic | High | High benthamdirect.com |

Transition Metal-Catalyzed Methods for Aryl Ketone Synthesis

Transition metal catalysis offers powerful and versatile methods for synthesizing aryl ketones, providing alternatives to traditional electrophilic substitution reactions. pkusz.edu.cnccspublishing.org.cn These methods often feature mild reaction conditions, high regioselectivity, and broad functional group tolerance. pkusz.edu.cnacs.org Catalysts based on rhodium, palladium, gold, and silver have been extensively developed for this purpose. pkusz.edu.cnacs.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in various aryl ketone syntheses. One novel method involves the rhodium-catalyzed aerobic desulfinative coupling between aldehydes and arenesulfinic acid sodium salts, utilizing molecular oxygen. researchgate.net Another approach is the alkylation of aromatic ketones with allylic alcohols or α,β-unsaturated ketones, where the ketone's carbonyl group acts as a directing group for C-H bond activation. mdpi.com Furthermore, rhodium(III)-catalyzed methods have been developed for synthesizing isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes, proceeding through a redox-neutral sequence. acs.org Rhodium catalysis has also been employed in the regiodivergent deoxygenative hydroboration of aryl ketones to produce alkylboronates. acs.org

Palladium, Gold, and Silver-Catalyzed Synthesis: Palladium catalysts are widely used in cross-coupling reactions. For instance, palladium-catalyzed sequential coupling and aerobic oxidation can produce diarylmethanones using acetophenone (B1666503) as a carbonyl donor. acs.org Ligand-promoted, palladium-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols can homologate aryl ketones into long-chain ketones and aldehydes. nih.gov

Gold(I) and Silver(I) have been identified as effective catalysts for a tandem pnrsolution.orgpnrsolution.org-sigmatropic rearrangement and formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. pkusz.edu.cnacs.org This transformation is noted for being tolerant to air and moisture and proceeds under mild conditions. pkusz.edu.cnacs.org In many instances, the simpler and more cost-effective silver(I)-catalyzed reaction performs as well as or better than the gold(I)-catalyzed equivalent. pkusz.edu.cn

Table 2: Overview of Transition Metal-Catalyzed Aryl Ketone Synthesis

| Catalyst Metal | Reaction Type | Key Features |

|---|---|---|

| Rhodium (Rh) | Desulfinative Coupling | Uses O2 as oxidant researchgate.net |

| Rhodium (Rh) | C-H Bond Alkylation | Ketone carbonyl as directing group mdpi.com |

| Rhodium (Rh) | Oxidative Coupling | Forms isoquinolines from aryl ketoximes acs.org |

| Palladium (Pd) | Sequential Coupling/Oxidation | One-pot synthesis of diarylmethanones acs.org |

| Palladium (Pd) | C-C Cleavage/Cross Coupling | Homologation of aryl ketones nih.gov |

One-Pot Synthetic Protocols for Analogous Compounds

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste generation, and operational simplicity, as they circumvent the need to isolate and purify intermediate compounds. sjf.edu Several one-pot protocols have been developed for synthesizing analogues of this compound, such as chalcones and benzopinacolones.

The Claisen-Schmidt condensation is frequently adapted into a one-pot procedure for synthesizing chalcones and their derivatives. researchgate.netpnrsolution.org This typically involves the condensation of an appropriate aryl methyl ketone with an aromatic aldehyde in the presence of a catalyst. pnrsolution.org Microwave-assisted one-pot syntheses have also been reported, which can avoid the use of toxic solvents and reduce reaction times. unisi.it For example, a one-pot synthesis of chalcone (B49325) epoxides involves consecutive aldol (B89426) condensation and epoxidation reactions, using hydrogen peroxide as the oxidizing agent. sjf.edu

Another notable one-pot methodology is the synthesis of benzopinacolone derivatives directly from acetophenones. This process combines a pinacol coupling and a pinacol/pinacolone rearrangement in a single step using zinc and tert-butyl chloride, offering a greener approach compared to the traditional two-step synthesis. scielo.br This method has been successfully applied to various substituted acetophenones, yielding products in moderate yields with high purity. scielo.br Additionally, a one-pot, palladium-catalyzed synthesis of diarylmethanones has been developed using acetophenone and aryl bromides, involving sequential coupling and aerobic oxidation. acs.org

Purification and Isolation Techniques in Laboratory Synthesis

Following the synthesis of aryl ketones like this compound, effective purification and isolation are critical to obtain a product of high purity. The primary techniques employed are recrystallization, chromatography, and extraction.

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. mnstate.edulibretexts.org The principle relies on the differential solubility of the compound in a hot versus a cold solvent. rubingroup.org An ideal solvent will dissolve the target compound and any impurities at its boiling point but will have low solubility for the target compound at low temperatures, allowing it to crystallize out while impurities remain in the mother liquor. mnstate.edurubingroup.org

The choice of solvent is crucial. A general guideline is that solvents with functional groups similar to the compound are often good solubilizers; for instance, acetone (B3395972) might be a suitable solvent for ketones. rochester.edu For aromatic compounds, solvents like hexane (B92381) or ethanol (B145695) are commonly used. rubingroup.org If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. rubingroup.org The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form crystals, and finally collecting the purified crystals by vacuum filtration. libretexts.org

Chromatography: Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase (solvent). It is particularly useful for separating products from unreacted starting materials or byproducts with different polarities. For aryl ketones, a typical stationary phase is silica gel, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297). The optimal solvent system is usually determined by preliminary analysis using thin-layer chromatography (TLC).

Extraction: Liquid-liquid extraction is used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. A specific application for purifying ketones involves a bisulfite extraction protocol. jove.comnih.gov This method is effective for removing aldehydes and sterically unhindered ketones from mixtures. The carbonyl compound reacts with sodium bisulfite to form a charged adduct, which is water-soluble and can be extracted into the aqueous layer, leaving the desired, less reactive ketone (like those with bulky substituents) in the organic layer. jove.comnih.gov The process is straightforward, offers high separation and recovery rates, and tolerates most functional groups. jove.com

Reactivity and Reaction Mechanisms of 1 2 Tert Butylphenyl Ethan 1 One Derivatives

Mechanistic Studies of Ketone Reactivity

The reactivity of the ketone functional group in 1-(2-tert-butylphenyl)ethan-1-one is a focal point of mechanistic studies. The electronic nature of the carbonyl group and the steric and electronic influence of its substituents govern its interactions with other reagents.

Nucleophilic Addition Reactions of the Carbonyl Group

A fundamental reaction of ketones is nucleophilic addition to the carbonyl carbon. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction, also known as 1,2-nucleophilic addition, proceeds via the formation of a tetrahedral alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield an alcohol.

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which causes the C=O pi bond to break and the electrons to move to the electronegative oxygen atom. This initial attack changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate.

For this compound, the rate and feasibility of nucleophilic addition are heavily dependent on the steric hindrance imparted by the ortho-tert-butyl group and the electronic properties of both the nucleophile and the ketone. Strong, irreversible nucleophiles like Grignard reagents or organolithium compounds readily add to ketones. In contrast, reactions with weaker, reversible nucleophiles are more sensitive to the steric environment around the carbonyl group.

Role of the ortho-Tert-butyl Group in Steric Hindrance and Electronic Effects on Reactivity

The tert-butyl group at the ortho position of this compound plays a dual role in controlling the ketone's reactivity through steric and electronic effects.

Steric Hindrance: The most significant impact of the ortho-tert-butyl group is steric hindrance. Its large size physically obstructs the approach of nucleophiles to the carbonyl carbon. This congestion can dramatically slow down or even prevent reactions that would otherwise proceed smoothly with less hindered ketones like acetophenone (B1666503). For instance, the reactivity of ketones towards nucleophiles like hydrogen cyanide (HCN) decreases as steric hindrance increases. The bulky tert-butyl group provides significant steric shielding, making this compound less reactive towards nucleophilic attack compared to its para-substituted isomer or unsubstituted acetophenone. This steric effect also influences selectivity in reactions involving other parts of the molecule, such as electrophilic aromatic substitution, where substitution at the other ortho position (C6) is highly disfavored.

Table 1: Comparison of Factors Influencing Ketone Reactivity

| Factor | Effect of ortho-Tert-butyl Group | Consequence for this compound |

|---|---|---|

| Steric Hindrance | High | Decreased rate of nucleophilic addition |

| Electronic Effect (+I) | Electron-donating | Decreased electrophilicity of carbonyl carbon |

Enolization and Tautomerism in Acetophenone Systems

Like other ketones with α-hydrogens (hydrogens on the carbon adjacent to the carbonyl), this compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, and a shift of the pi bond from the C=O to a C=C bond.

The tautomerization can be catalyzed by either acid or base.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens. A weak base (like water) then removes an α-hydrogen to form the enol.

Base-catalyzed enolization: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate then yields the enol.

For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. However, the stability of the enol form can be enhanced by factors such as conjugation. In the case of this compound, the resulting enol would have a double bond conjugated with the aromatic ring, which provides some stabilization. However, the steric strain caused by the ortho-tert-butyl group could potentially destabilize the planar enol structure, thereby influencing the position of the equilibrium. The bulky group may hinder the optimal planar arrangement required for efficient conjugation between the C=C double bond and the phenyl ring.

Radical-Mediated Transformations

Beyond ionic reactions, this compound and its derivatives can participate in transformations involving radical intermediates. The tert-butyl group itself can be a source of radicals or influence the course of radical reactions.

Investigation of Tert-butyl Radical-Initiated Processes (e.g., 1,2-alkynyl migration)

Radical initiators can trigger novel reactivity in ketone systems. For example, tert-butyl nitrite (B80452) (TBN) can be used as a metal-free radical initiator in reactions involving aryl methyl ketones. fiveable.me Such processes can lead to the formation of complex polycyclic structures through C-H bond functionalization and cycloaddition cascades. fiveable.me

A notable transformation is the tert-butyl radical-initiated 1,2-alkynyl migration. This type of reaction allows for the synthesis of synthetically valuable α-functionalized alkynyl ketones. masterorganicchemistry.com The process involves the generation of a tert-butyl radical which can initiate a cascade of events leading to the migration of an alkynyl group. This methodology provides a powerful tool for constructing densely functionalized carbonyl compounds. masterorganicchemistry.com

Reaction Kinetics and Selectivity in Organic Transformations

The kinetics and selectivity of reactions involving this compound are a direct consequence of the steric and electronic factors discussed previously.

Reaction Kinetics: The rate of reactions, particularly nucleophilic additions, is significantly slower for this compound compared to less hindered analogues. Kinetic studies on related systems, such as the reduction of substituted acetophenones, provide insight into these effects. For example, the rate of enzymatic reduction of p-substituted acetophenones is highly dependent on the electronic nature of the substituent. A plot of log(Vmax/Km) versus the Hammett parameter (σp) shows a clear correlation, with electron-donating groups slowing the reaction. While this applies to a para substituent, the principle of electronic deactivation by the tert-butyl group also applies in the ortho position, compounding the dominant steric slowing effect.

Selectivity: The ortho-tert-butyl group is a powerful directing group, enforcing high selectivity in various reactions.

Regioselectivity: In electrophilic aromatic substitution, the tert-butyl group is an ortho-, para-director. However, due to extreme steric hindrance at the adjacent ortho position, electrophiles will preferentially add to the para position.

Stereoselectivity: In nucleophilic additions to the carbonyl group, the bulky substituent can influence the facial selectivity of the attack if a new chiral center is formed, potentially leading to a preference for one diastereomer over another.

Chemoselectivity: In molecules with multiple reactive sites, the reduced reactivity of the sterically hindered ketone can allow for selective reactions at other functional groups.

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Predicted Major Product/Outcome | Primary Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution at the para-position (C5) | Steric hindrance at ortho-positions (C3, C6) |

| Nucleophilic Addition (Bulky Nucleophile) | Slow or no reaction | Steric hindrance at carbonyl carbon |

| Enolate Formation (with a bulky base like LDA) | Formation of the kinetic enolate | Deprotonation of the less hindered methyl group |

Influence of Alkyl Substituents (branched vs. linear) on Reaction Rates and Stereoselectivity

The reactivity of ketones is significantly influenced by the steric and electronic nature of their substituents. In the case of this compound, the presence of a bulky tert-butyl group at the ortho position of the phenyl ring introduces considerable steric hindrance around the carbonyl group. This steric bulk has profound effects on reaction rates and stereoselectivity when compared to an analogous ketone with a linear alkyl substituent (e.g., 1-(2-n-butylphenyl)ethan-1-one).

Influence on Reaction Rates:

Generally, the rate of nucleophilic addition to a carbonyl group is diminished by bulky substituents. quora.comnumberanalytics.com The tert-butyl group, being significantly larger than a linear butyl group, physically obstructs the trajectory of an incoming nucleophile, increasing the activation energy of the reaction. quora.com This effect, known as steric hindrance, makes this compound less reactive towards nucleophiles than its linear alkyl-substituted counterparts. quora.com For instance, in reactions such as reduction with hydride reagents or addition of organometallic reagents, the reaction rate for the tert-butyl derivative is expected to be substantially lower. rsc.org In some cases, sterically demanding ketones may not react at all with certain nucleophiles under standard conditions, while less hindered analogs react readily. nih.gov

The table below illustrates the expected relative reaction rates based on the principles of steric hindrance.

| Reactant | Substituent Type | Expected Relative Rate | Rationale |

| 1-(2-Tert-butyl phenyl)ethan-1-one | Branched (Bulky) | Slower | High steric hindrance from the ortho-tert-butyl group impedes nucleophilic attack on the carbonyl carbon. numberanalytics.com |

| 1-(2-n-Butyl phenyl)ethan-1-one | Linear | Faster | Less steric hindrance allows for easier access of the nucleophile to the electrophilic carbonyl carbon. |

Influence on Stereoselectivity:

In the context of this compound derivatives with a chiral center adjacent to the carbonyl, the bulky ortho-substituent would lock the conformation of the molecule. This conformational rigidity would create a highly biased steric environment, dictating the direction of nucleophilic approach and resulting in the preferential formation of one diastereomer. In contrast, a less bulky linear alkyl group would allow for more conformational flexibility, leading to lower stereoselectivity as both faces of the carbonyl are more equally accessible. nih.gov

Enamine Mechanisms in Condensation Reactions

Enamines are versatile intermediates in organic synthesis, serving as nucleophilic equivalents of enolates. mychemblog.com They are typically formed through the condensation reaction of an aldehyde or a ketone with a secondary amine (R₂NH), a process that is often catalyzed by a mild acid. masterorganicchemistry.commakingmolecules.com For a ketone like this compound, which possesses α-protons (protons on the carbon adjacent to the carbonyl), enamine formation is a key reaction. masterorganicchemistry.com

The mechanism for enamine formation proceeds through several distinct steps: masterorganicchemistry.comchemistrysteps.comlibretexts.org

Nucleophilic Addition: The secondary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This step forms a zwitterionic intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a positively charged iminium ion.

Deprotonation: A base (which can be another molecule of the amine) removes a proton from the α-carbon. The electrons from the C-H bond move to form a C=C double bond, neutralizing the positive charge on the nitrogen and yielding the final enamine product.

Due to the steric hindrance of the ortho-tert-butyl group in this compound, the formation of the less substituted enamine (where the double bond does not involve the phenyl-substituted carbon) may be favored to minimize steric strain. masterorganicchemistry.com Once formed, this enamine can act as a potent carbon nucleophile in various condensation reactions, such as the Stork enamine alkylation or Michael additions, to form new carbon-carbon bonds at the α-position of the original ketone. mychemblog.commakingmolecules.com

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms (with relevant analogues)

Formation of Hemiketals and Tetrahedral Intermediates in Enzyme Active Sites

Ketones can act as potent enzyme inhibitors by mimicking the transition state of the enzyme-catalyzed reaction. A key example involves trifluoromethyl ketone analogs, which are known inhibitors of serine hydrolases like acetylcholinesterase (AChE). nih.govnih.gov A relevant analog for this discussion is 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) , which is a powerful inhibitor of AChE. nih.gov

When such ketone inhibitors enter the active site of a serine hydrolase, the carbonyl group is positioned near the catalytic serine residue. The hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. nih.gov This nucleophilic addition results in the formation of a stable, covalent, yet reversible, hemiketal . nih.govkhanacademy.orgwikipedia.org

This hemiketal structure is a high-fidelity mimic of the tetrahedral intermediate that is formed during the normal hydrolysis of the enzyme's natural substrate (e.g., acetylcholine (B1216132) for AChE). nih.gov Because enzymes have evolved to bind and stabilize the transition state more tightly than the substrate or product, these transition-state analogue inhibitors bind with very high affinity. The formation of the hemiketal is often the key to their potent inhibitory activity. nih.govlibretexts.org The stability of this enzyme-inhibitor complex can be significant, effectively sequestering the enzyme and preventing it from participating in its normal catalytic cycle.

Analysis of Slow-Binding Inhibition Kinetics

Classical enzyme inhibitors typically establish equilibrium with the enzyme on a very fast timescale (microseconds). However, some inhibitors, including the trifluoroacetophenone analog TFK, exhibit slow-binding inhibition (SBI) , where the final steady-state level of inhibition is reached over a period of seconds or minutes. nih.govibmc.msk.ru This kinetic behavior often indicates a multi-step binding mechanism and can confer significant pharmacological advantages, such as a prolonged duration of action due to a long residence time of the inhibitor on its target enzyme. ibmc.msk.runih.gov

Two common mechanisms for slow-binding inhibition are: nih.govibmc.msk.ru

Mechanism A: A single-step process where the initial association of the inhibitor with the enzyme (kon) is unusually slow.

Mechanism B: A two-step process where a rapid, initial non-covalent binding (formation of an EI complex) is followed by a slow "isomerization" or conformational change to a more tightly bound complex (EI*). This isomerization is often the formation of a covalent adduct, such as the hemiketal discussed previously.

Kinetic analysis of the acetylcholinesterase inhibitor 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) revealed it to be a Type B slow-binding inhibitor. nih.gov It first binds rapidly and reversibly to the enzyme, followed by a slower step corresponding to the covalent formation of the hemiketal. This process results in a very tightly bound final complex.

| Inhibitor | Enzyme | Kᵢ (Initial Binding) | Kᵢ* (Overall) | Residence Time (τ) | Inhibition Type |

| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) | Human Acetylcholinesterase (AChE) | 5.15 nM | 0.53 nM | 20 minutes | Slow-Binding (Type B), Competitive |

Table based on kinetic data from Masson et al., 2020. nih.gov

The long residence time (τ = 20 minutes) for TFK indicates that once the final, tight EI* complex is formed, it dissociates very slowly. nih.gov This prolonged occupancy of the enzyme's active site is a hallmark of effective slow-binding inhibitors and is a highly desirable property in drug design, as it can lead to sustained therapeutic effects. nih.gov

Computational Chemistry Studies on 1 2 Tert Butylphenyl Ethan 1 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible ground state energy. stackexchange.com This process iteratively adjusts atomic coordinates until a stationary point on the potential energy surface is located. stackexchange.com

For 1-(2-tert-butylphenyl)ethan-1-one, a key structural feature is the steric repulsion between the bulky tert-butyl group and the adjacent acetyl group. DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-31G* or larger, can precisely predict the resulting molecular geometry. mdpi.comsemanticscholar.org These calculations would likely show a significant twisting of the acetyl group out of the plane of the phenyl ring to alleviate steric strain. This dihedral angle is a critical parameter determining the molecule's electronic properties. The analysis also provides optimized bond lengths and angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl bond length | 1.215 |

| Car-Cacetyl | Phenyl-acetyl bond length | 1.510 |

| Car-Ctert-butyl | Phenyl-tert-butyl bond length | 1.550 |

| Bond Angles (°) ** | ||

| Car-C-O | Phenyl-carbonyl-oxygen angle | 121.5 |

| Car-C-Cmethyl | Phenyl-carbonyl-methyl angle | 118.0 |

| Dihedral Angles (°) ** | ||

| Car-Car-Cacetyl=O | Torsion of acetyl group relative to the phenyl ring | 65.0 |

Note: The data in this table is illustrative and represents typical values expected from such a calculation.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability and the energy required for electronic excitation. schrodinger.commdpi.com A smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would be concentrated on the π* orbital of the carbonyl group.

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com It provides a visual representation of the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For this molecule, the MEP would show a significant region of negative potential around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.33 | Energy difference between HOMO and LUMO |

Note: The data in this table is illustrative and represents typical values expected from such a calculation.

Computational methods can accurately predict various spectroscopic parameters, which is crucial for structure verification and analysis.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These calculations can help in assigning experimental spectra, especially for complex molecules where signals may overlap. The accuracy of these predictions has significantly improved with modern computational techniques. nih.govnih.gov

Vibrational Frequencies : DFT calculations can determine the harmonic vibrational frequencies of a molecule. wisc.edu These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.netnih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. core.ac.uk

UV-Vis and Fluorescence Spectra : Electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govchemrxiv.org For this compound, the main absorptions would be attributed to π→π* transitions within the aromatic system and the n→π* transition of the carbonyl group. While fluorescence is more complex to model, it involves the emission of a photon as the molecule relaxes from the first excited singlet state to the ground state.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment/Transition |

| ¹³C NMR | Chemical Shift (ppm) | 205.1 | Carbonyl Carbon (C=O) |

| Chemical Shift (ppm) | 140.2 | Aromatic Carbon (C-C=O) | |

| ¹H NMR | Chemical Shift (ppm) | 2.55 | Acetyl Protons (-CH₃) |

| Chemical Shift (ppm) | 1.35 | tert-butyl Protons (-C(CH₃)₃) | |

| IR | Vibrational Frequency (cm⁻¹) | 1695 | C=O Stretch |

| Vibrational Frequency (cm⁻¹) | 3060 | Aromatic C-H Stretch | |

| UV-Vis | λmax (nm) | 245 | π→π |

| λmax (nm) | 320 | n→π |

Note: The data in this table is illustrative and represents typical values expected from such calculations.

By combining the results of DFT frequency calculations with principles of statistical mechanics, it is possible to compute key thermodynamic parameters. researchgate.net Properties such as standard enthalpy (H°), entropy (S°), and heat capacity (Cv) can be determined at various temperatures. nih.gov These calculations are essential for predicting the stability of molecules and understanding their behavior in chemical reactions under different conditions.

Table 4: Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Value | Units |

| Enthalpy (H°) | 0.258 | Hartrees/Particle |

| Entropy (S°) | 115.4 | cal/mol·K |

| Heat Capacity (Cv) | 65.8 | cal/mol·K |

| Zero-point energy | 205.6 | kcal/mol |

Note: The data in this table is illustrative and represents typical values expected from such a calculation.

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For flexible molecules, understanding the different accessible conformations is crucial. In this compound, the primary degree of freedom is the rotation around the single bond connecting the phenyl ring to the acetyl group. Due to the significant steric hindrance imposed by the ortho tert-butyl group, this rotation is highly restricted.

A conformational analysis can be performed by systematically rotating this bond (a potential energy surface scan) using DFT to calculate the energy at each step. This reveals the energy minima, corresponding to stable conformers (rotamers), and the energy maxima, which are the transition states between them. mdpi.com The results would quantify the rotational barrier and the relative populations of different rotamers at a given temperature. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.

Table 5: Relative Energies of Different Rotamers

| Dihedral Angle (Car-Car-Cacetyl=O) | Relative Energy (kcal/mol) | Conformation |

| 65° | 0.00 | Global Minimum (Most Stable) |

| 0° | +8.5 | Eclipsed (Transition State) |

| 115° | +2.1 | Local Minimum |

| 180° | +6.2 | Eclipsed (Transition State) |

Note: The data in this table is illustrative and represents typical values expected from such a calculation.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions, providing insights into crystal packing. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified.

While specific Hirshfeld analysis data for this compound is not available, studies on structurally related compounds containing the tert-butylphenyl moiety provide a strong indication of the expected interactions. For instance, analysis of various substituted tert-butylphenyl derivatives reveals the prevalence of several key non-covalent interactions that dictate their supramolecular structure.

These interactions typically include:

C-H···π Interactions: The hydrogen atoms of the tert-butyl or methyl groups can interact with the electron-rich π-system of the phenyl ring of an adjacent molecule. These interactions are crucial for building three-dimensional networks. nih.gov

π···π Stacking: Interactions between the aromatic rings of neighboring molecules can also contribute to the stability of the crystal lattice.

Hydrogen Bonds: In derivatives containing hydrogen-bond donors or acceptors (like O-H or N-H groups), these strong directional interactions play a primary role. For this compound, weak C-H···O hydrogen bonds involving the carbonyl oxygen are expected.

The bulky tert-butyl group exerts significant steric influence, affecting the planarity of the molecule and the way molecules pack together. This steric hindrance can modulate the strength and geometry of other intermolecular forces.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~60-75% | Represents contacts between hydrogen atoms on adjacent molecules; the most frequent interaction type. |

| C···H/H···C | ~10-20% | Includes C-H···π interactions, which are important for linking molecules into larger assemblies. |

| O···H/H···O | Variable | Represents hydrogen bonds (strong or weak) involving oxygen atoms, such as the carbonyl group. |

This table summarizes typical intermolecular contacts observed in the crystal structures of compounds containing tert-butylphenyl groups, as quantified by Hirshfeld surface analysis.

Ligand-Protein Interactions and Conformational Changes in Enzyme Systems

When a small molecule (ligand) like this compound binds to a protein, such as an enzyme, it can induce conformational changes in both the ligand and the protein. This dynamic process, often described by the "induced fit" model, is fundamental to molecular recognition and biological function. mdpi.com

Computational studies on analogous compounds, particularly inhibitors of acetylcholinesterase (AChE), provide a framework for understanding these interactions. AChE is a critical enzyme in the nervous system, and its active site is located at the bottom of a deep, narrow gorge. ddg-pharmfac.net For a ligand to bind, it must traverse this gorge, which often requires subtle conformational adjustments of the enzyme's amino acid residues.

A detailed study on the closely related compound 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) , a potent inhibitor of human AChE, illustrates this process. Molecular dynamics simulations showed that TFK first binds to a peripheral anionic site (PAS) at the entrance of the gorge. mdpi.com This initial binding induces a conformational change that enlarges the gorge, allowing the ligand to move deeper and bind tightly to the catalytic active site (CAS) at the bottom. mdpi.com This "induced-fit" step is crucial for the compound's inhibitory activity. mdpi.com

The binding within the active site is stabilized by a variety of non-covalent interactions, including:

Hydrophobic Interactions: The tert-butylphenyl group can form favorable interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring of the ligand can stack with aromatic residues in the active site, such as tryptophan (Trp) or tyrosine (Tyr). ddg-pharmfac.net

Hydrogen Bonding: The carbonyl oxygen of the ethanone moiety can act as a hydrogen bond acceptor, interacting with donor residues in the protein.

These interactions collectively determine the ligand's binding affinity and specificity. The conformational changes induced upon binding are often subtle but essential for optimizing these interactions and achieving a stable protein-ligand complex. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Inhibition Type | Competitive, Slow-Binding (Type B) | Initial rapid binding followed by a slow conformational change for tighter binding. |

| Initial Inhibition Constant (K_i) | 5.15 nM | Represents the affinity of the initial enzyme-inhibitor complex. |

| Final Inhibition Constant (K_i*) | 0.53 nM | Represents the higher affinity after the induced-fit conformational change. |

| Residence Time (τ) | 20 min | Indicates a long duration of the inhibitor bound to the enzyme. |

Kinetic data for the inhibition of human acetylcholinesterase by the analogous compound 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), demonstrating the effects of ligand-induced conformational changes. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Modeling of Transition States and Reaction Pathways in Complex Systems

Enzymatic reactions involve the formation and breaking of chemical bonds, processes that are accurately described by quantum mechanics (QM). However, enzymes are large macromolecules, making a full QM calculation computationally prohibitive. Hybrid QM/MM methods solve this problem by treating a small, chemically active region (e.g., the ligand and key active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.govacs.org

This approach is particularly valuable for modeling transition states—the high-energy, short-lived structures that exist at the peak of the reaction energy barrier. By mapping the reaction pathway and identifying the transition state, QM/MM simulations can provide detailed insights into the catalytic mechanism and calculate activation energies. acs.org

In the context of enzyme inhibition, QM/MM can model the formation of a covalent bond between an inhibitor and an enzyme or, as in the case of TFK with AChE, model the structure of a "transition state analog." The study on TFK used QM/MM to investigate the interaction of the inhibitor's keto-group with the active site. mdpi.com The calculations showed that the enzyme-inhibitor complex rearranges to form a structure that mimics the tetrahedral intermediate of the natural substrate, acetylcholine (B1216132). mdpi.com This stable complex effectively blocks the enzyme's catalytic activity. The QM/MM model was also used to estimate the energy barrier for the incorporation of the TFK group into a key feature of the active site known as the oxyanion hole. mdpi.com

| Component | Method/Force Field | Description |

|---|---|---|

| Quantum Mechanics (QM) Region | PBE0-D3/cc-pvdz (DFT) | Included the inhibitor (TFK), catalytic triad residues (Ser203, His447, Glu334), oxyanion hole residues, and key water molecules. |

| Molecular Mechanics (MM) Region | AMBER force field | Included the rest of the protein and solvent environment. |

| Total System Size | ~11,500 atoms | Represents the full enzyme system in a solvated environment. |

| Calculated Parameter | Energy Barrier | The QM/MM method estimated an energy barrier of 19.3 kcal/mol for TFK to fully accommodate into the active site. |

Details of the QM/MM setup used to model the interaction of the analogous compound TFK with the active site of human acetylcholinesterase. mdpi.com

Molecular Docking Studies for Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nepjol.info It involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. While docking is a powerful tool for predicting the binding mode and identifying key intermolecular interactions, its ability to accurately predict binding affinity (i.e., the strength of the binding) is often limited. nih.gov

For a system involving a this compound derivative, docking simulations would be used to predict how the molecule fits into a target binding pocket, such as the active site gorge of AChE. The docking protocol for the TFK inhibitor involved creating a grid box that encompassed the entire gorge, from the PAS to the CAS. mdpi.com A Lamarckian Genetic Algorithm was used to explore different binding poses.

The results of such studies can reveal:

The most probable binding orientation of the ligand.

Specific amino acid residues that interact with the ligand.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). researchgate.net

For example, docking studies on various AChE inhibitors consistently show interactions with key residues like Trp86 and Trp286, which are located in the CAS and PAS, respectively. ddg-pharmfac.netnih.gov The docking score provides a qualitative estimate of the binding potential, helping to rank different compounds in virtual screening campaigns, but it is not a reliable substitute for experimentally determined binding free energies.

| Ligand | Target Protein (PDB ID) | Docking Software | Predicted Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|---|

| Ginkgolide A | Acetylcholinesterase (4EY7) | Discovery Studio | -10.1 kcal/mol | TYR72, ASP74, TRP286, TYR341 |

| Licorice glycoside D2 | Acetylcholinesterase (4EY7) | Discovery Studio | -9.8 kcal/mol | TYR72, ASP74, TRP286, TYR341 |

| Donepezil (Reference) | Acetylcholinesterase (4EY7) | Discovery Studio | -9.5 kcal/mol | TYR72, TRP86, TRP286, PHE338 |

Example results from a molecular docking study of potential inhibitors against acetylcholinesterase, illustrating the type of data generated. nih.gov

Applications of 1 2 Tert Butylphenyl Ethan 1 One As a Chemical Building Block

Role in Organic Synthesis as a Core Intermediate

The presence of both a carbonyl functional group and an activatable aromatic ring makes 1-(2-tert-butylphenyl)ethan-1-one a key building block in organic synthesis. The acetyl group can participate in a wide range of reactions, including enolate formation, condensation, and oxidation/reduction, while the phenyl ring can undergo electrophilic substitution, although the bulky tert-butyl group significantly influences the regioselectivity of these reactions.

The reactivity of this compound allows it to be a foundational component in multi-step syntheses aimed at producing complex organic molecules. youtube.comlibretexts.org The ketone functionality is a versatile handle for carbon-carbon bond formation and functional group interconversion. For instance, the α-carbon to the carbonyl can be functionalized, and the carbonyl itself can be transformed into an alcohol or an alkene. wikipedia.org

A practical example of its elaboration into a more complex structure is the synthesis of 2-tert-butoxy-1-arylethanones. A method utilizing a copper(I) catalyst facilitates the selective oxidation and tert-butoxylation of aryl olefins, but a similar transformation can be envisioned for the ketone. acs.org In a related process, the ketone can be converted into its corresponding silyl (B83357) enol ether, which can then undergo further reactions. Another advanced application involves its use as a precursor in the synthesis of specialized resins. When treated with formaldehyde (B43269) and a base, acetophenone (B1666503) derivatives undergo aldol (B89426) condensation to form copolymer resins, which are integral components in coatings and inks. wikipedia.org

A prominent application of this compound is its use as a key reactant in the Claisen-Schmidt condensation, a type of crossed-aldol condensation, to produce chalcones. youtube.comresearchgate.netgoogle.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for synthesizing various biologically active compounds, particularly flavonoids and heterocyclic systems. researchgate.net

The synthesis involves the base-catalyzed reaction of this compound with a variety of aromatic aldehydes. wikipedia.orgnih.gov The base, typically sodium or potassium hydroxide (B78521), deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). The steric hindrance from the ortho-tert-butyl group can influence the reaction kinetics but does not prevent the formation of the desired product.

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Product (Chalcone) |

|---|---|---|

| This compound | Benzaldehyde | (E)-1-(2-tert-butylphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(2-tert-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 2-Furaldehyde | (E)-1-(2-tert-butylphenyl)-3-(furan-2-yl)prop-2-en-1-one |

The chalcones derived from this compound are excellent precursors for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone moiety provides a reactive scaffold for cyclization reactions.

Furopyridines: While direct synthesis from this compound is not extensively documented, a plausible route to furopyridine derivatives involves the chalcone intermediate. The chalcone can be converted into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr furan (B31954) synthesis with a suitable amine to construct the furan ring. Subsequent annulation of the pyridine (B92270) ring can be achieved through established methods to yield the furopyridine core. The synthesis of functionalized furans from reactive intermediates generated from tert-butyl isocyanide and acetylenic esters also highlights pathways to furan rings that could be adapted. google.com

Quinolones: Quinolones are a significant class of nitrogen-containing heterocycles. nih.gov One established method for their synthesis is the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov A derivative of the title compound, 1-(2-amino-5-tert-butylphenyl)ethan-1-one, can serve as a precursor. orgsyn.org This amino ketone can be condensed with an appropriate reagent like diethyl malonate, followed by thermal cyclization to afford a 4-hydroxyquinolone derivative bearing the 2-tert-butylphenyl moiety. Alternatively, chalcones derived from this compound can be reacted with amines to form enaminones, which can then be cyclized to form tetrahydroquinolones, followed by oxidation.

Benzimidazolones: The synthesis of benzimidazolones generally requires an ortho-phenylenediamine precursor. researchgate.netresearchgate.net To access this scaffold starting from this compound, a multi-step sequence is necessary. A potential pathway involves the nitration of the aromatic ring, followed by reduction of both the nitro group and the ketone to an amine and an alcohol, respectively. Subsequent oxidation and further functional group manipulations would be required to install the second amino group ortho to the first, yielding the necessary diamine. A more direct method involves the reaction of a pre-formed ortho-phenylenediamine with urea (B33335). researchgate.net For example, 4-tert-butyl-1,2-phenylenediamine can be synthesized and then reacted with urea to produce 6-tert-butyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Contributions to Materials Science

The structural motifs derived from this compound are of interest in the field of materials science, particularly for the development of optical materials and coordination polymers. The bulky tert-butyl group can impart useful properties such as increased solubility and prevention of undesirable intermolecular aggregation.

Chalcones are known to exhibit nonlinear optical (NLO) properties, which arise from their conjugated π-electron systems that often create a donor-π-acceptor (D-π-A) framework. nih.gov Chalcones synthesized from this compound, especially those condensed with aldehydes containing electron-donating or withdrawing groups, are candidates for NLO materials. The electronic properties, such as the HOMO-LUMO energy gap, polarizability, and hyperpolarizability, can be tuned by modifying the substituents on the aromatic rings. youtube.com The introduction of the bulky tert-butyl group can also influence the solid-state packing of these materials, which is a critical factor for achieving effective NLO response in crystalline materials.

Derivatives of this compound are valuable as ligands in coordination chemistry. The steric bulk provided by the ortho-tert-butyl group is a key feature, as it can be used to control the coordination number and geometry of the resulting metal complex. sciencemadness.org For example, Schiff base ligands can be readily prepared by condensing an amino-derivative, such as 1-(2-amino-5-tert-butylphenyl)ethan-1-one, with various aldehydes. These ligands can coordinate with a range of transition metals to form stable complexes.

Furthermore, the ketone can be converted into a β-diketone (e.g., 1-(2-tert-butylphenyl)butane-1,3-dione) through Claisen condensation. These β-diketonate ligands are excellent chelators for many metal ions, forming neutral and stable complexes that are often soluble in organic solvents. The photophysical properties of such metal complexes, particularly those of ruthenium(II), iridium(III), and platinum(II), are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and as photosensitizers. iu.edu The tert-butylphenyl moiety can influence the electronic properties and luminescence of these complexes. sciencemadness.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-tert-Butoxy-1-arylethanone |

| (E)-1-(2-tert-butylphenyl)-3-phenylprop-2-en-1-one |

| (E)-1-(2-tert-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| (E)-1-(2-tert-butylphenyl)-3-(furan-2-yl)prop-2-en-1-one |

| 1-(2-amino-5-tert-butylphenyl)ethan-1-one |

| Diethyl malonate |

| 4-Hydroxyquinolone |

| Tetrahydroquinolone |

| ortho-Phenylenediamine |

| 4-tert-Butyl-1,2-phenylenediamine |

| 6-tert-Butyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| 1-(2-tert-butylphenyl)butane-1,3-dione |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| 2-Furaldehyde |

| Formaldehyde |

Incorporation into Supramolecular Assemblies and Frameworks

The design and synthesis of supramolecular assemblies and frameworks are predicated on the predictable and controlled non-covalent interactions between molecular building blocks. While direct studies detailing the incorporation of this compound into such assemblies are not extensively documented, the behavior of structurally related compounds provides significant insight into its potential in this field.

For instance, the crystal structure and supramolecular organization of a related compound, (E)-4-(4-tert-butylphenyl)but-3-en-2-one, have been elucidated. yu.edu.joresearchgate.net In this case, the para-substituted tert-butylphenyl moiety participates in the formation of the crystal lattice through specific intermolecular interactions. yu.edu.joresearchgate.net The study revealed that C-H···O hydrogen bonds lead to the formation of inversion dimers, which are further stabilized and stacked by C-H···π interactions. yu.edu.joresearchgate.net

It is plausible that this compound could engage in similar types of interactions. The carbonyl oxygen of the acetyl group is a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and C-H···π interactions. However, the ortho-position of the bulky tert-butyl group would impose significant steric constraints, likely influencing the geometry of any resulting supramolecular assembly in a manner distinct from its meta- or para-substituted isomers. This steric hindrance could be exploited to direct the formation of specific, less densely packed supramolecular architectures or to create specific cavities within a crystal lattice.

Table 1: Potential Intermolecular Interactions of this compound in Supramolecular Assemblies

| Interaction Type | Participating Groups | Potential Role in Assembly |

| C-H···O Hydrogen Bonds | Carbonyl oxygen and C-H donors | Formation of dimers or extended chains |

| C-H···π Interactions | Aromatic ring and C-H donors | Stabilization of stacked structures |

| π-π Stacking | Aromatic rings | Contribution to crystal packing |

| Steric Hindrance | Ortho-tert-butyl group | Control of assembly geometry, prevention of dense packing |

Research Tool in Mechanistic Organic Chemistry

Substituted acetophenones are valuable tools for probing the mechanisms of organic and bio-organic reactions. The electronic and steric properties of the substituents can be systematically varied to study their effects on reaction rates, equilibria, and the stability of intermediates. The unique feature of this compound is its bulky ortho-substituent, which can provide insights into steric effects on chemical processes.

A compelling example of a structurally similar compound used in mechanistic studies is 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), a meta-substituted and trifluoromethylated analog. mdpi.comresearchgate.net This compound has been extensively studied as a potent slow-binding inhibitor of the enzyme human acetylcholinesterase (AChE). mdpi.comresearchgate.net The research demonstrated that TFK acts as a transition-state analogue, forming a transient covalent bond with a serine residue in the enzyme's active site. mdpi.comresearchgate.net This study provides a clear illustration of how a tert-butylphenyl ketone derivative can be employed to elucidate complex enzymatic mechanisms, including the identification of transient intermediates and the characterization of binding kinetics. mdpi.comresearchgate.net

By analogy, this compound could be utilized as a research tool in several ways:

Studying Steric Effects in Catalysis: In reactions catalyzed by transition metals or enzymes, the ortho-tert-butyl group can act as a steric blockade, allowing researchers to probe the spatial requirements of the catalyst's active site.

Investigating Reaction Intermediates: The compound could be modified to include reporter groups, and its reactions could be monitored to understand the formation and fate of transient species like enolates, enols, or tetrahedral intermediates. The steric bulk of the tert-butyl group would influence the stability and reactivity of these intermediates.

Probing Non-covalent Interactions: The tert-butylphenyl moiety can serve as a handle for studying cation-π interactions or other non-covalent forces that are crucial in directing the stereochemical outcome of reactions.

Table 2: Comparative Kinetic Data of Acetylcholinesterase Inhibition by a Related Compound

| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Parameters | Reference |

| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) | Human Acetylcholinesterase (hAChE) | Slow-Binding, Competitive | K_i = 5.15 nM, K_i* = 0.53 nM, Residence Time (τ) = 20 min | mdpi.comresearchgate.net |